molecular formula C12H16F3NS B11759167 (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B11759167
M. Wt: 263.32 g/mol
InChI Key: BWVHXAZNIFPOMO-UHFFFAOYSA-N
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Description

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound with the molecular formula C12H16F3NS. It is a complex molecule that features both aromatic and aliphatic components, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-methylbenzylamine with 3-chloropropyl trifluoromethyl sulfide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-benzyl)-(3-chloropropyl)-amine
  • (3-Methyl-benzyl)-(3-bromopropyl)-amine
  • (3-Methyl-benzyl)-(3-iodopropyl)-amine

Uniqueness

What sets (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine apart from similar compounds is the presence of the trifluoromethylsulfanyl group. This group significantly enhances the compound’s lipophilicity and chemical stability, making it more effective in various applications compared to its halogenated counterparts.

Biological Activity

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound characterized by a complex structure that combines a methyl-substituted benzyl group with a propyl amine component featuring a trifluoromethylsulfanyl moiety. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of this compound is CHFNS, indicating a significant presence of fluorine and sulfur, which may enhance its chemical reactivity and biological interactions. The trifluoromethylsulfanyl group is known for its influence on the electronic properties of compounds, potentially enhancing their binding affinity to biological targets.

Biological Activity Overview

Research into the biological activity of compounds similar to this compound indicates several potential pharmacological effects:

  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial properties. For instance, derivatives featuring trifluoromethyl and sulfonyl groups have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of established antibiotics .
  • Anticancer Activity : Some studies have reported that related compounds exhibit cytotoxic effects against multiple human cancer cell lines. For example, certain aryl-urea derivatives containing trifluoromethyl substitutions have shown IC50 values better than Doxorubicin, a commonly used chemotherapy drug .
  • Enzyme Interaction : The compound is also being studied for its interactions with specific enzymes and receptors, which could lead to novel therapeutic applications. The presence of the trifluoromethyl group is particularly noted for enhancing binding interactions with target proteins .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various imidazole derivatives, revealing that compounds with similar functional groups to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC value of 4.88 µg/mL against B. mycoides .
  • Cytotoxicity Against Cancer Cells : In another investigation, several urea derivatives were synthesized and tested against eight human cancer cell lines. Compounds containing trifluoromethyl substitutions displayed IC50 values significantly lower than those of standard treatments, indicating their potential as anticancer agents .

The biological activity of this compound likely involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in bacterial cells through the generation of reactive intermediates that cause strand breaks.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparative Analysis

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-MethylbenzylamineSimple benzylamine structureLacks trifluoromethylsulfanyl group
1-(Trifluoromethyl)benzeneContains trifluoromethyl groupNo amine functionality
Benzyl(trifluoromethyl)sulfideSulfide instead of amineDifferent functional group leading to varied reactivity
4-FluorobenzylamineFluorinated benzylamineLacks sulfur functionality

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not found in simpler analogues.

Properties

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H16F3NS/c1-10-4-2-5-11(8-10)9-16-6-3-7-17-12(13,14)15/h2,4-5,8,16H,3,6-7,9H2,1H3

InChI Key

BWVHXAZNIFPOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCSC(F)(F)F

Origin of Product

United States

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